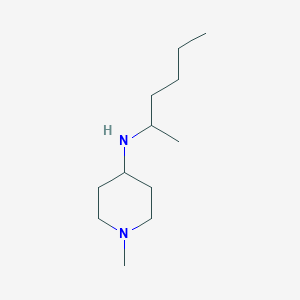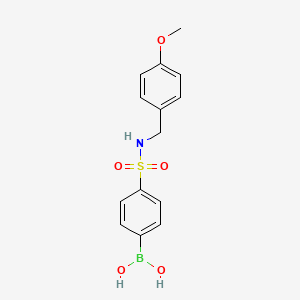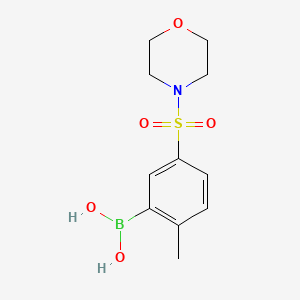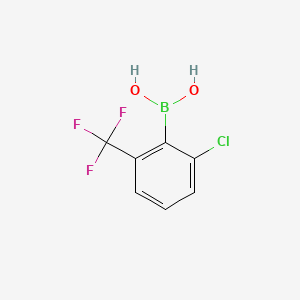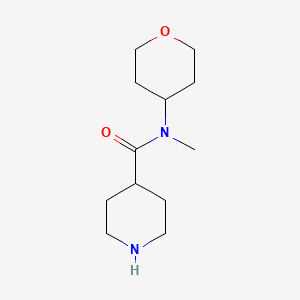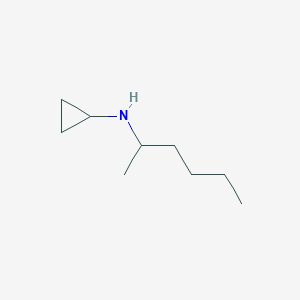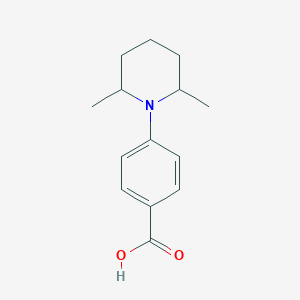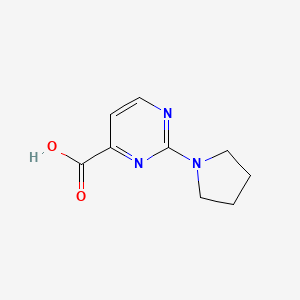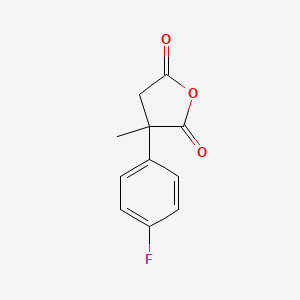
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione
説明
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione (FMOD) is an important organic compound that has been widely used in chemical synthesis and scientific research. This compound has unique properties that make it suitable for a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. In addition, FMOD has been used in a number of biochemical and physiological studies due to its ability to interact with biological systems.
科学的研究の応用
Molecular Synthesis and Characterization
The compound 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione, due to its structural complexity, has been a subject of research focusing on its synthesis and characterization. For instance, Barakat et al. (2016) synthesized a related compound through the Aldol–Michael addition reactions, showcasing the methodologies for obtaining fluorophenyl-substituted diones with high yields. This research emphasizes the compound's crystalline form and its synthesis process, utilizing spectroscopic methods and X-ray crystallography for structural confirmation (Barakat et al., 2016).
Biological Activity and Applications
The exploration into the biological activities of compounds similar to 3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione has been a significant area of study. Research by Bobek et al. (1979) on 5-Fluoro-1,3-oxazine-2,6(3H)-dione, a compound with structural similarities, revealed its inhibitory effects on various bacterial strains and leukemia cells, highlighting the potential antimicrobial and anticancer applications of fluorophenyl-substituted compounds (Bobek et al., 1979).
Material Science and Polymer Research
The compound's relevance extends to material science and polymer research, where its derivatives serve as monomers for polymer synthesis. Bueno et al. (2009) utilized l-ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers, demonstrating the utility of such compounds in creating polymers with potential applications ranging from biodegradable materials to drug delivery systems (Bueno et al., 2009).
Anticonvulsant and Antidepressant Research
Further research into the anticonvulsant and antidepressant properties of related compounds has been conducted. Obniska et al. (2012) synthesized N-Mannich bases of 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones, finding significant effectiveness in seizure tests, indicating the potential for developing new therapeutic agents (Obniska et al., 2012).
特性
IUPAC Name |
3-(4-fluorophenyl)-3-methyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGPBBMFLYOGKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-3-methyloxolane-2,5-dione | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1461364.png)
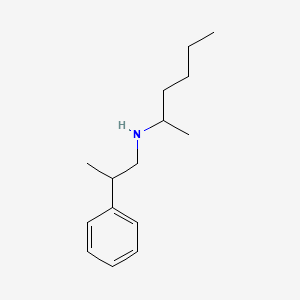
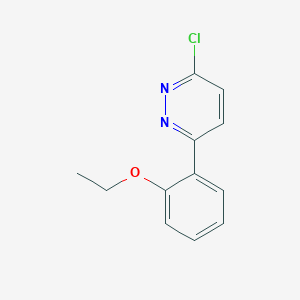
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
